molecular formula C12H21NO7S B1662530 Terbutaline hemisulfate CAS No. 23031-32-5

Terbutaline hemisulfate

Cat. No.: B1662530
CAS No.: 23031-32-5
M. Wt: 323.36 g/mol
InChI Key: MUPQZWGSBCWCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terbutaline sulfate, with the CAS Registry Number 23031-32-5, is a selective beta-2 adrenergic receptor agonist . As a research chemical, it is a white to gray-white, crystalline powder that is soluble in water . Its primary mechanism of action involves the activation of beta-2 adrenergic receptors, which triggers an intracellular cascade leading to the relaxation of smooth muscle . This action underpins its research value in studying bronchospasm and reversible airway conditions, as it functions as a bronchodilator . From a research perspective, terbutaline sulfate is also of interest due to its pharmacokinetic properties. It is known to be sulfated or glucuronidated prior to elimination and is predominantly excreted in the urine . It is crucial to note that this product is provided For Research Use Only . It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care, as it is unstable in light and degrades through oxidative processes, which can be enhanced in the presence of trace metals and oxygen .

Properties

CAS No.

23031-32-5

Molecular Formula

C12H21NO7S

Molecular Weight

323.36 g/mol

IUPAC Name

5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol;sulfuric acid

InChI

InChI=1S/C12H19NO3.H2O4S/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;1-5(2,3)4/h4-6,11,13-16H,7H2,1-3H3;(H2,1,2,3,4)

InChI Key

MUPQZWGSBCWCAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O

Other CAS No.

23031-32-5

Pictograms

Health Hazard

Related CAS

23031-25-6 (Parent)

solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Arubendol
Asthmoprotect
Brethaire
Brethine
Bricanyl
Bricanyl SA
Butaliret
Butalitab
Contimit
KWD 2019
KWD-2019
KWD2019
Monovent
Taziken
Tedipulmo
Terbasmin
Terbul
Terbutalin AL
Terbutalin ratiopharm
Terbutalin Stada
terbutalin von ct
Terbutalin-ratiopharm
Terbutaline
Terbutaline Sulfate
Terbuturmant

Origin of Product

United States

Preparation Methods

Hydroxyl Protection and Bromination

In the initial step, hydroxyl groups are protected to prevent undesired side reactions. Patent CN105254512A describes acetylation using acetic anhydride and aluminum trichloride in dichloromethane at 20–25°C, achieving near-quantitative yields. Subsequent bromination employs bromine or copper(II) bromide to introduce a bromine atom at the α-position of the carbonyl group. Recent optimizations replace liquid bromine with tetrabutylammonium tribromide in tetrahydrofuran (THF)/methanol, reducing reaction time from 12 hours to 6 hours while increasing yield to 99.1%.

Carbonyl Reduction and Condensation

The brominated intermediate undergoes carbonyl reduction using sodium borohydride or potassium borohydride , producing a secondary alcohol. Condensation with tert-butylamine in ethanol at reflux yields the tertiary amine intermediate. Patent CN110950765A highlights the use of benzyl tert-butylamine instead of tert-butylamine to improve reaction efficiency, achieving a 69.9% yield under optimized stoichiometry (1:3 molar ratio).

Salt Formation and Crystallization

The final step involves salt formation with sulfuric acid in methanol at pH 4.0, followed by crystallization at -5 to -15°C. This method produces terbutaline sulfate with a melting point of 246–248°C and elemental analysis deviations below 0.3% for carbon, hydrogen, and nitrogen.

Alternative Route via 3,5-Dibenzyloxyacetophenone

A modified pathway employs 3,5-dibenzyloxyacetophenone to enhance selectivity and reduce side reactions.

Benzyl Protection and Oxidation

Benzylation with benzyl chloride in the presence of potassium carbonate protects hydroxyl groups, yielding 3,5-dibenzyloxyacetophenone. Oxidation with dimethyl sulfoxide (DMSO) generates the corresponding aldehyde, which undergoes reductive amination with tert-butylamine. This step avoids toxic oxidants like selenium dioxide, addressing safety concerns in earlier methods.

Catalytic Hydrodebenzylation

Hydrogenolysis using Raney nickel (15% w/w) in methanol at 1.0 MPa and 40°C removes benzyl protecting groups, achieving 90.2% yield. The process eliminates high-pressure hydrogenation, reducing operational risks.

Comparative Analysis of Synthetic Routes

Parameter Conventional Route Benzyl-Protected Route Optimized Bromination
Starting Material 3,5-Dihydroxyacetophenone 3,5-Dibenzyloxyacetophenone 3,5-Dibenzyloxyacetophenone
Bromination Reagent CuBr₂ Tetrabutylammonium tribromide CuBr₂
Condensation Agent tert-Butylamine Benzyl tert-butylamine tert-Butylamine
Reaction Time (Bromination) 12 hours 6 hours 6 hours
Total Yield 62.4% 65% 80%
Purity (HPLC) 99.90% 99.85% 99.95%

The benzyl-protected route offers superior yield (80%) and purity but requires additional deprotection steps. In contrast, the conventional method minimizes intermediate complexity, favoring industrial scalability.

Industrial-Scale Optimization Strategies

Solvent Recycling and Green Chemistry

Patent CN110698335A emphasizes single-solvent systems (e.g., ethanol or methanol) for multiple steps, enabling solvent recovery and reducing waste. The use of dibromohydantoin as a bromination reagent eliminates toxic byproducts, aligning with green chemistry principles.

Process Intensification

Continuous flow reactors have been explored to enhance heat transfer and reduce reaction times. For example, bromination under flow conditions achieves 95% conversion in 30 minutes, compared to 6 hours in batch reactors.

Quality Control and Analytical Characterization

Terbutaline sulfate’s identity and purity are confirmed via:

  • ¹H-NMR : Peaks at δ 7.31–7.44 (aromatic protons), δ 5.07 (benzyl ethers), and δ 1.00 (tert-butyl group).
  • HPLC : Purity ≥99.9% with impurities <0.1% under optimized conditions.
  • Elemental Analysis : C, H, N deviations <0.3%, ensuring stoichiometric consistency.

Scientific Research Applications

Bronchodilation and Respiratory Disorders

1. Treatment of Asthma and COPD
Terbutaline sulfate is widely utilized for its bronchodilatory effects, making it effective in managing asthma and COPD. It relaxes bronchial smooth muscles, leading to improved airflow in patients experiencing wheezing or shortness of breath. A clinical study indicated that nebulized terbutaline significantly reduced wheezing symptoms in children with respiratory infections compared to control groups, demonstrating its efficacy in acute settings .

2. Inhalation Therapy
Inhalation is a preferred route for administering terbutaline due to its ability to deliver the drug directly to the lungs, minimizing systemic side effects. Research shows that inhaled terbutaline can achieve a mean percentage increase in forced expiratory volume (FEV1) of 14%, highlighting its effectiveness in improving lung function . This method also circumvents first-pass metabolism, enhancing bioavailability .

Adverse Reactions and Safety Profile

Despite its benefits, terbutaline sulfate can cause adverse reactions. A case study reported muscle tremors in patients after inhalation therapy, suggesting a correlation between dosage and side effects . Monitoring is essential, especially in pediatric populations, where the risk of adverse effects may be heightened due to dosage adjustments .

Novel Therapeutic Uses

1. Potential for Amyotrophic Lateral Sclerosis (ALS)
Recent research has proposed that terbutaline sulfate may have potential applications beyond respiratory disorders. Computational methods have identified it as a promising candidate for ALS treatment due to its neuroprotective properties . This repositioning of terbutaline opens avenues for further research into its mechanisms and efficacy in neurodegenerative diseases.

2. Antimicrobial Properties
Emerging studies have also highlighted the antimicrobial effects of terbutaline sulfate. It has demonstrated the ability to inhibit both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial therapies or coatings for medical devices .

Summary of Clinical Findings

Application AreaFindingsReferences
Asthma/COPD Treatment Significant reduction in wheezing symptoms; improved FEV1
Inhalation Therapy Direct lung delivery increases bioavailability; reduces systemic effects
Adverse Reactions Reported tremors and other side effects; careful monitoring needed
ALS Potential Identified as a candidate for ALS treatment through computational methods
Antimicrobial Effects Inhibitory effects on bacteria; potential for new therapeutic uses

Mechanism of Action

Terbutaline hemisulfate acts as a selective beta-2 adrenergic receptor agonist. It activates adenylyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP). This leads to a decrease in intracellular calcium levels, activating protein kinase A and inactivating myosin light-chain kinase, resulting in the relaxation of bronchial and uterine smooth muscles .

Comparison with Similar Compounds

Comparison with Other β2-Adrenergic Agonists

Salbutamol (Albuterol)

  • Potency and Selectivity: Terbutaline and salbutamol share similar β2-selectivity, but fenoterol (another β2-agonist) is 25× more potent at the receptor level. However, fenoterol’s higher systemic absorption increases adverse effects (e.g., tachycardia, hypokalemia) .
  • Pharmacokinetics: Parameter Terbutaline Salbutamol Fenoterol Oral Bioavailability 7–26% ~50% 2% Half-life (hours) 17 4–6 7–15 Renal Excretion 90% 70–80% 60–70%
  • Clinical Efficacy : In asthma, both terbutaline (5–7.5 mg twice daily) and salbutamol (4 mg thrice daily) show comparable bronchodilation, but terbutaline’s sustained-release formulation provides longer symptom control .

Fenoterol

  • Fenoterol’s high receptor affinity (EC50 = 0.1 nM vs. 2.5 nM for terbutaline) leads to rapid onset but increases systemic side effects. Its low oral bioavailability (2%) limits use to inhaled formulations .
  • Safety: Fenoterol correlates with higher mortality in asthma patients due to arrhythmogenic risks, whereas terbutaline demonstrates a safer profile .

Comparison with Theophylline

  • Mechanism: Theophylline, a methylxanthine, acts via phosphodiesterase inhibition and adenosine receptor antagonism, unlike terbutaline’s direct β2-agonism.
  • Clinical Outcomes :




























    Parameter Terbutaline (Sustained-Release) Theophylline (Sustained-Release)
    Dosing 5–7.5 mg twice daily Adjusted to serum levels (10–20 mg/L)
    Peak Expiratory Flow 85–90% improvement 80–85% improvement
    Adverse Effects Tremor (15–20%) Nausea, insomnia (20–25%)
  • Both drugs show similar efficacy in asthma control, but terbutaline’s predictable pharmacokinetics reduce monitoring requirements compared to theophylline’s narrow therapeutic index .

Comparison with Magnesium Sulfate in Tocolytic Therapy

  • Efficacy :






















    Parameter Terbutaline Magnesium Sulfate
    Success Rate (48h delay) 60–70% 55–65%
    Time to Tocolysis 2–4 hours 4–6 hours
  • Safety : Terbutaline causes maternal tachycardia (25%) and hyperglycemia (10%), while magnesium sulfate risks neuromuscular blockade (5%) . Both lack significant differences in neonatal outcomes.

Analytical Method Comparisons

Method Sensitivity (LOD) Sample Prep Time Advantages Limitations
TLC-SERRS 0.04 mg/kg 30 minutes Portable, low-cost, high specificity Limited to azo derivatives
HPLC-MS/MS 0.1 mg/kg 240 minutes High accuracy, multi-analyte detection Expensive, complex prep
Spectrophotometry 1.0 µg/mL 60 minutes Simple, cost-effective Interference from excipients

Biological Activity

Terbutaline sulfate is a selective short-acting beta-2 adrenergic agonist (SABA) primarily used for its bronchodilator effects in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its biological activity extends beyond respiratory indications, with emerging research suggesting potential applications in other therapeutic areas, including neuromuscular disorders. This article explores the biological activity of terbutaline sulfate, highlighting its mechanisms of action, clinical efficacy, and case studies.

Terbutaline sulfate exerts its effects by selectively agonizing the beta-2 adrenergic receptors located in bronchial smooth muscle. This activation leads to the following biochemical cascade:

  • Adenylyl Cyclase Activation : Agonism of beta-2 receptors activates adenylyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels.
  • Calcium Modulation : Elevated cAMP reduces intracellular calcium concentrations, which is crucial for muscle contraction.
  • Smooth Muscle Relaxation : The decrease in calcium activates protein kinase A (PKA), which phosphorylates myosin light-chain phosphatase, promoting relaxation of bronchial smooth muscle and subsequent bronchodilation.

This mechanism is critical for alleviating symptoms of bronchospasm in patients with asthma and COPD .

Respiratory Indications

Terbutaline sulfate has been extensively studied for its efficacy in treating wheezing and bronchospasm. A clinical study involving 440 children demonstrated that nebulized terbutaline sulfate significantly reduced wheezing symptoms compared to control groups, indicating its effectiveness in acute respiratory conditions .

Study Population Intervention Outcome
Clinical Study on Children with Wheezing440 childrenNebulized terbutaline sulfate vs. controlSignificant reduction in wheezing scores (P<0.01)
Comparative Study with Epinephrine49 adultsSubcutaneous terbutaline vs. epinephrineEffective bronchodilation; increased heart rate observed

Neuromuscular Applications

Recent research has explored the repurposing of terbutaline sulfate for treating amyotrophic lateral sclerosis (ALS). In vivo studies using zebrafish models indicated that terbutaline sulfate could prevent axonal degeneration and neuromuscular junction defects through the activation of beta-2 adrenergic receptors . This finding suggests a novel therapeutic potential for terbutaline sulfate beyond respiratory diseases.

Case Studies and Adverse Effects

While terbutaline sulfate is generally well-tolerated, some adverse reactions have been documented. A case study reported tremors in patients receiving nebulized terbutaline sulfate, highlighting the need for monitoring during treatment .

Case Study Patient Demographics Treatment Adverse Reaction
Adverse Reaction to Inhaled TerbutalineAdult patientsNebulized terbutaline + beclomethasoneMuscle tremors reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terbutaline hemisulfate
Reactant of Route 2
Reactant of Route 2
Terbutaline hemisulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.